molecular formula C15H17N9O B2725720 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide CAS No. 2034474-12-7

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Numéro de catalogue: B2725720
Numéro CAS: 2034474-12-7
Poids moléculaire: 339.363
Clé InChI: OEVODIDGJJFPGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N9O and its molecular weight is 339.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and receptor binding affinities.

Structural Overview

The compound features a complex structure comprising multiple heterocycles: a pyrazole, a pyrimidine, and a triazole. This structural diversity is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing significant inhibitory effects. In particular, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression:

  • Aurora-A Kinase Inhibition : It showed promising inhibition with an IC50 of 0.067 µM , indicating strong potential as a targeted therapy for cancers driven by Aurora-A kinase activity .

Receptor Binding Affinity

Binding studies revealed that the compound interacts with several receptors:

  • Adenosine Receptors : It exhibited high affinity for the A2a receptor with a Ki of 2.10 nM , suggesting potential applications in neurological disorders .
TargetKi (nM)
Adenosine A2a Receptor2.10
Adenosine A1 Receptor210
Potassium Channel hERG650

The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells . This mode of action is critical for developing effective chemotherapeutics.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Pyrazole Derivatives : Various derivatives have shown significant cytotoxicity against different cancer cell lines, reinforcing the therapeutic potential of pyrazole-containing compounds.
  • Triazole Compounds : Triazole derivatives have been linked to enhanced anticancer activity due to their ability to modulate multiple biological pathways.

Propriétés

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N9O/c1-9-3-10(2)24(22-9)13-4-12(16-7-17-13)23-5-11(6-23)14(25)20-15-18-8-19-21-15/h3-4,7-8,11H,5-6H2,1-2H3,(H2,18,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVODIDGJJFPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.